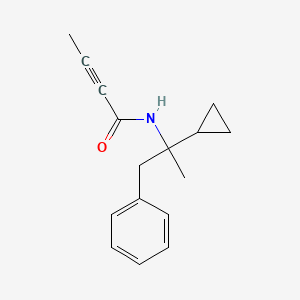

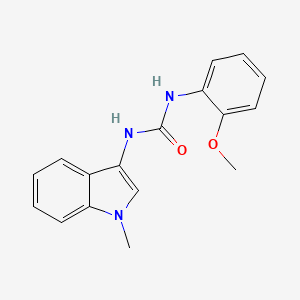

![molecular formula C18H19N5O B2538588 3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034266-31-2](/img/structure/B2538588.png)

3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide" is a pyrazole derivative, which is a class of compounds known for their diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antiallergic, anti-inflammatory, and antioxidant properties, as well as their role in modulating various biological receptors .

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions, functionalization reactions, and multi-component synthesis approaches. For instance, a one-pot, three-component synthesis method has been described for the construction of pyrazole-containing compounds under solvent-free conditions, which is advantageous due to its simplicity and environmental friendliness . Additionally, microwave irradiation has been employed to synthesize related compounds, indicating that modern synthetic techniques are being utilized to improve the efficiency of pyrazole derivative synthesis .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be further substituted with various functional groups. X-ray crystallography studies have revealed that these compounds can exhibit different conformations and crystallize in various crystal systems . The molecular geometry and electronic structures of these compounds have been optimized using computational methods such as Density Functional Theory (DFT), providing insights into their structural parameters and the nature of their intermolecular interactions .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions, including cycloaddition, rearrangement, and functionalization reactions. The reactivity of these compounds is influenced by the substituents on the pyrazole ring and the nature of the reacting partners. For example, the reaction of pyrazole carboxylic acid with diamines has been shown to yield carboxamide derivatives, and the reaction mechanisms have been explored theoretically .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as their thermal stability, solubility, and optical properties, are crucial for their potential applications. Thermogravimetric analysis has been used to study the thermal decomposition of these compounds . Additionally, their luminescent properties and stimuli-responsive behavior have been investigated, revealing that some pyrazole derivatives exhibit aggregation-enhanced emission and can respond to various stimuli such as grinding and annealing .

科学的研究の応用

Experimental and Theoretical Studies on Pyrazole Derivatives

- Functionalization Reactions of Pyrazole Carboxylic Acid : A study on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid demonstrated the synthesis of carboxamide via the reaction of the acid chloride with diamines, exploring the chemical reactivity of pyrazole derivatives (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis of Benzamide-Based Derivatives

- Benzamide-Based 5-Aminopyrazoles : Research into the synthesis of novel benzamide-based 5-aminopyrazoles and their corresponding fused heterocycles showed remarkable antiavian influenza virus activity. This highlights the potential pharmaceutical applications of benzamide and pyrazole derivatives (Hebishy, Salama, & Elgemeie, 2020).

Heterocyclic Synthesis via Enaminones

- Novel Pyrazolo[1,5-a]pyrimidine and Isoxazole Derivatives : A study reported the synthesis of novel pyrazolo[1,5-a]pyrimidine and isoxazole derivatives incorporating an N-methylphthalimide moiety. These compounds showed moderate activity as antimicrobial agents, indicating their potential in drug discovery (Al-Omran & El-Khair, 2005).

Molecular Interaction Studies

- Antagonist Interaction with CB1 Cannabinoid Receptor : Investigation into the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor provided insights into the steric binding interaction and highlighted the role of the pyrazole C3 substituent in conferring antagonist activity (Shim et al., 2002).

特性

IUPAC Name |

3-pyrazol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O/c24-18(14-5-3-6-16(11-14)22-10-4-8-20-22)19-12-15-13-21-23-9-2-1-7-17(15)23/h3-6,8,10-11,13H,1-2,7,9,12H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCFEHNXFSKBJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1H-pyrazol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

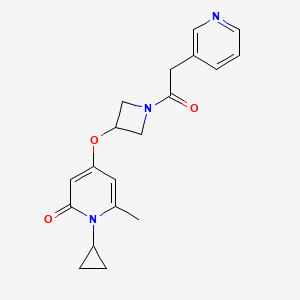

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2538506.png)

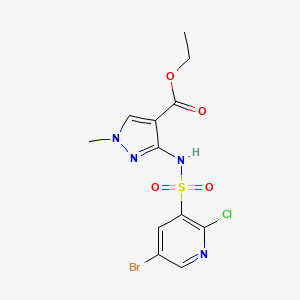

![N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2538507.png)

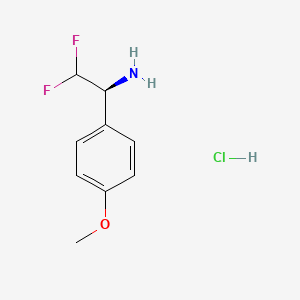

![1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea](/img/structure/B2538512.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acetamide](/img/structure/B2538513.png)

![2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2538516.png)

![(3-Phenylbenzo[c]isoxazol-5-yl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2538517.png)

![tert-Butyl (1R,4R,6R)-6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2538518.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-benzylpiperidine](/img/structure/B2538524.png)